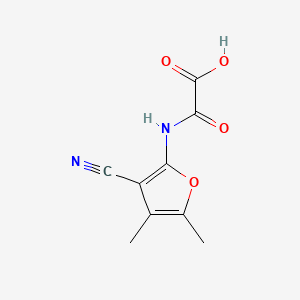
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is a complex organic compound characterized by the presence of a cyano group, a dimethyl-substituted furan ring, and an amino-oxoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Furyl(oxo)acetic acid: Shares the furan ring and oxoacetic acid moiety but lacks the cyano and dimethyl groups.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: Contains a cyano group and a furan ring but differs in the substitution pattern and additional functional groups.
Uniqueness
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dimethyl groups on the furan ring, along with the amino-oxoacetic acid moiety, makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
67318-05-2 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2-[(3-cyano-4,5-dimethylfuran-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c1-4-5(2)15-8(6(4)3-10)11-7(12)9(13)14/h1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
BPFHWGRVXBPDKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1C#N)NC(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


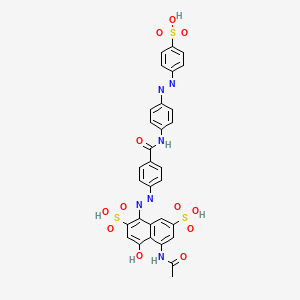
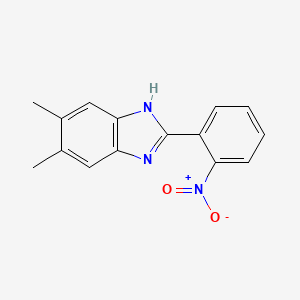
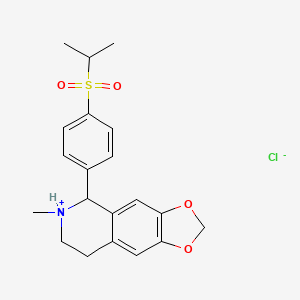
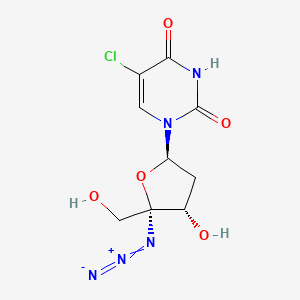
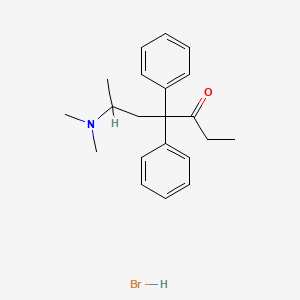
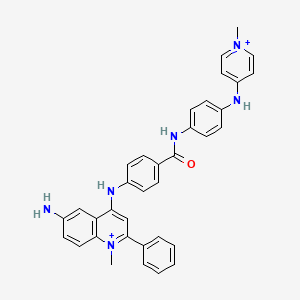
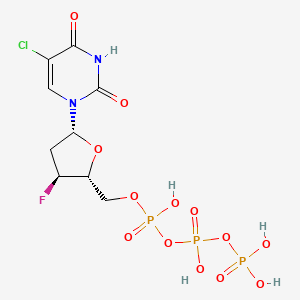
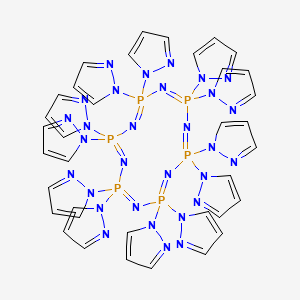
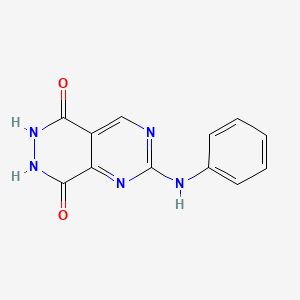
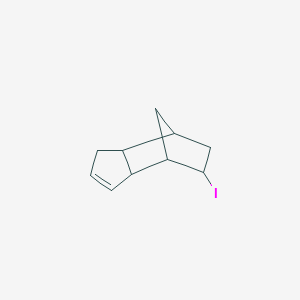
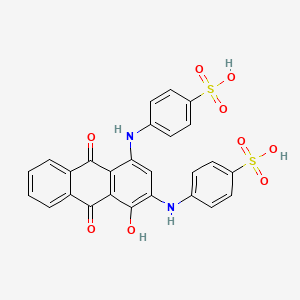

![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
